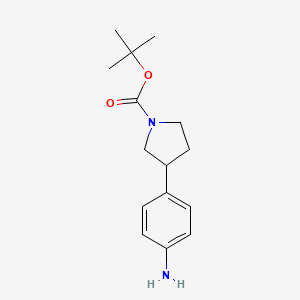
Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
描述
Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and an aminophenyl moiety. The structural features of this compound suggest potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Binding : The compound has shown potential as a beta-3 adrenergic receptor agonist, which is involved in regulating energy metabolism and thermogenesis. This activity suggests possible applications in obesity management and metabolic disorders.
- Enzyme Inhibition : It can inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. Inhibition of PARP has implications for cancer therapy, particularly in tumors with defective DNA repair mechanisms.
Biological Activities
- Anticancer Activity : Research indicates that derivatives of aminophenoxy compounds, including this compound, may inhibit cancer cell proliferation through various mechanisms. This includes inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : Certain pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound may have neuroprotective roles. This could be beneficial in treating neurodegenerative diseases.
- Antioxidant Properties : Compounds similar in structure to this compound have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis | , |
| Neuroprotective | Modulates neurotransmitter systems; potential for neurodegenerative diseases | |
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Receptor Agonism | Acts as a beta-3 adrenergic receptor agonist |
Recent Research Insights
A study published in Nature highlighted the potential of this compound as a selective beta-3 adrenergic receptor agonist, demonstrating its efficacy in modulating metabolic pathways related to obesity. Additionally, another investigation into its anticancer properties revealed that the compound effectively reduced tumor growth in preclinical models by targeting specific signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNPUPUCMVUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184987 | |
| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-28-1 | |
| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














